molecular formula C16H19N3O4 B12140182 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B12140182
M. Wt: 317.34 g/mol
InChI Key: JTEMOQTYDSBPCY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Pyrrolidine-2,5-dione Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxole or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, affecting processes like cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propane-2,5-dione
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)butane-2,5-dione

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H19N3O4/c1-17-4-6-18(7-5-17)12-9-15(20)19(16(12)21)11-2-3-13-14(8-11)23-10-22-13/h2-3,8,12H,4-7,9-10H2,1H3

InChI Key

JTEMOQTYDSBPCY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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